REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][CH2:6][N:7]1[CH:15]=[N:14][C:13]2[C:8]1=[N:9][CH:10]=[N:11][C:12]=2[NH2:16])=[N+]=[N-].[H][H]>[Pd].CO>[NH2:1][CH2:4][CH2:5][CH2:6][N:7]1[CH:15]=[N:14][C:13]2[C:8]1=[N:9][CH:10]=[N:11][C:12]=2[NH2:16]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCCN1C2=NC=NC(=C2N=C1)N
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCN1C2=NC=NC(=C2N=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |